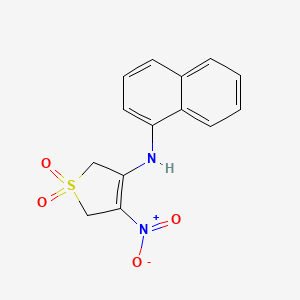![molecular formula C16H26N2O3S B5711823 N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as IMP-MSA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The exact mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. It has been found to inhibit the activity of tubulin, a protein involved in cell division, and disrupt microtubule formation, leading to cell death. N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has also been found to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation, leading to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. It has also been found to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. In neurology, it has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In immunology, it has been shown to modulate the immune response, reducing inflammation and autoimmunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its relatively simple synthesis method and high yield. It has also been found to have low toxicity and high selectivity, making it a potential candidate for drug development. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. It also has a short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide and its effects on gene expression and cell differentiation. Overall, N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide shows promise as a potential candidate for drug development and further research is needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 2-aminobenzamide with 2-bromo-N-isopropylacetamide in the presence of potassium carbonate. The resulting product is then treated with methylsulfonyl chloride and sodium hydride to obtain the final product, N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide. This synthesis method has been reported to have a yield of 55% and can be completed in a relatively short amount of time.
Aplicaciones Científicas De Investigación
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been found to have potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for chemotherapy. In neurology, N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to modulate the immune response and may be useful in treating autoimmune diseases.
Propiedades
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-11(2)15(12(3)4)17-16(19)13-9-7-8-10-14(13)18(5)22(6,20)21/h7-12,15H,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCCOJSGAWCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)



![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
